Cadmium carbonate crystallographic data and structure
Cadmium carbonate crystallographic data and structure
An In-depth Technical Guide to the Crystallographic Data and Structure of Cadmium Carbonate
This technical guide provides a comprehensive overview of the crystallographic data and structure of cadmium carbonate (CdCO3). It is intended for researchers, scientists, and drug development professionals who require detailed structural information and experimental methodologies related to this compound.
Crystallographic Data
Cadmium carbonate, which occurs naturally as the mineral otavite, crystallizes in the trigonal crystal system. It belongs to the calcite group of minerals, which are isomorphous with one another.[1] The structure is characterized by a rhombohedral lattice.
Unit Cell and Space Group
The crystal structure of cadmium carbonate is defined by the R-3c space group (No. 167).[2] This space group is characterized by a threefold rotational axis and a c-glide plane.
The lattice parameters for the conventional hexagonal cell are summarized in the table below.
| Lattice Parameters | Value |
| a | 4.920 Å |
| c | 16.298 Å |
| α | 90° |
| β | 90° |
| γ | 120° |
Atomic Coordinates and Bond Information
The atomic arrangement in the cadmium carbonate structure consists of cadmium ions octahedrally coordinated to six oxygen atoms, forming CdO6 octahedra. The carbonate groups (CO3) are planar and triangular.
| Atom | Wyckoff Position | x | y | z |
| Cd | 6b | 0 | 0 | 0 |
| C | 6a | 0 | 0 | 0.25 |
| O | 18e | 0.2778 | 0 | 0.25 |
The key bond lengths and angles are presented in the following table.
| Bond | Length (Å) | Angle | **Value (°) ** |
| Cd-O | 2.34 | O-C-O | 120 |
| C-O | 1.30 |
Experimental Protocols
The determination of the crystallographic structure of cadmium carbonate relies on several key experimental techniques. This section outlines the generalized protocols for the synthesis and characterization of cadmium carbonate crystals.
Synthesis of Cadmium Carbonate
2.1.1. Hydrothermal Synthesis
This method is widely used for the synthesis of crystalline nanoparticles.
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Precursors : A cadmium salt (e.g., cadmium chloride, CdCl2) and a carbonate source (e.g., urea, (NH2)2CO).
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Procedure :
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Prepare aqueous solutions of the cadmium salt and the carbonate source.
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Mix the solutions in a Teflon-lined stainless-steel autoclave.
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Seal the autoclave and heat it to a specific temperature (typically between 120°C and 180°C) for a set duration (e.g., 12-24 hours).
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Allow the autoclave to cool down to room temperature naturally.
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Collect the resulting precipitate by centrifugation or filtration.
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Wash the product with deionized water and ethanol (B145695) to remove any unreacted precursors.
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Dry the final product in an oven at a moderate temperature (e.g., 60-80°C).
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2.1.2. Chemical Bath Deposition (CBD)
This technique is suitable for the deposition of thin films of cadmium carbonate.[3]
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Precursors : A cadmium salt (e.g., cadmium chloride), a complexing agent (e.g., ammonia), and a carbonate source (e.g., sodium bicarbonate).
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Procedure :
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Prepare an aqueous solution containing the cadmium salt and the complexing agent to form a stable cadmium complex.
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Immerse a cleaned substrate vertically into the solution.
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Add the carbonate source to the solution to initiate the precipitation of cadmium carbonate onto the substrate.
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Maintain the bath at a constant temperature (e.g., 60-80°C) for a specific duration to achieve the desired film thickness.
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Remove the coated substrate from the bath and rinse it with deionized water.
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Dry the thin film in air.
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Crystallographic Characterization
2.2.1. Powder X-ray Diffraction (PXRD)
PXRD is the primary technique for determining the crystal structure, phase purity, and lattice parameters of cadmium carbonate.
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Instrument : A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).
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Sample Preparation : The synthesized cadmium carbonate powder is finely ground and mounted on a sample holder.
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Data Collection :
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The sample is scanned over a 2θ range (e.g., 20° to 80°) with a step size of 0.02°.
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The diffraction pattern, a plot of intensity versus 2θ, is recorded.
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Data Analysis :
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The experimental diffraction pattern is compared with standard diffraction patterns from databases (e.g., the Joint Committee on Powder Diffraction Standards - JCPDS) to identify the crystalline phase.
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Rietveld refinement of the PXRD data can be performed to obtain precise lattice parameters, atomic positions, and other structural details.
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Visualizations
The following diagrams illustrate key aspects of the crystallographic structure and experimental workflow for cadmium carbonate.
